![molecular formula C20H18N4O6S B2925273 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide CAS No. 450338-04-2](/img/structure/B2925273.png)
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide” is a complex organic molecule. While there’s no direct information available for this specific compound, it shares some similarities with other compounds. For instance, compounds with a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Another similar compound, TH301, is known to be a circadian clock modulator that lengthens a circadian period in cells and tissues .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact structure of this compound isn’t directly available, similar compounds have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, there’s no direct information available on the physical and chemical properties of this specific compound .Scientific Research Applications
Synthesis and Pharmacological Activities
Research into structurally related compounds, such as derivatives of benzamide and pyrazole, has been focused on their synthesis and evaluation for pharmacological activities. For instance, a study by Abdulla et al. (2014) explored the synthesis and anti-inflammatory activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, highlighting the compound's potential in medicinal chemistry for developing new therapeutic agents (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
Molecular and Crystal Structure Analysis
The molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been studied through methods such as X-ray diffraction and DFT calculations. Such research, exemplified by Karabulut et al. (2014), provides insights into how the molecular configuration affects chemical properties and reactivity, which is crucial for the design of new materials and drugs (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antimicrobial Properties
Studies on derivatives of pyran-3(6H)-ones, such as those conducted by Georgiadis, Couladouros, & Delitheos (1992), reveal significant antimicrobial activity, particularly against gram-positive bacteria. This line of research indicates the potential of structurally related compounds in developing new antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).
Cytotoxicity and Anticancer Activity
Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for cytotoxic activity against cancer cells, as researched by Hassan, Hafez, & Osman (2014). Such studies are foundational for discovering new anticancer compounds, suggesting the relevance of investigating similar structures for oncological applications (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)13-6-8-14(30-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUYCJMLXRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

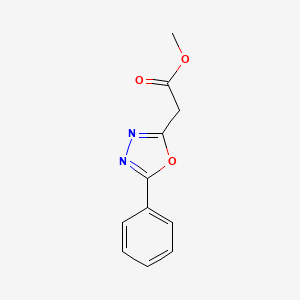
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)


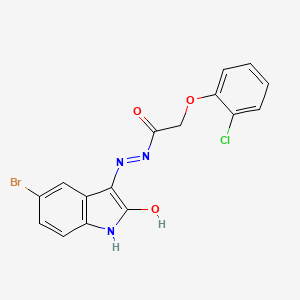
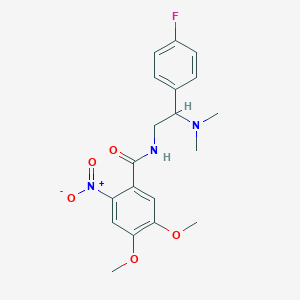

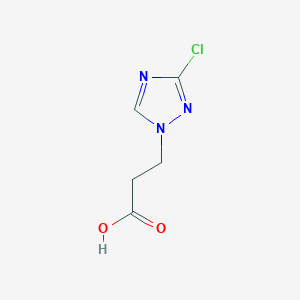
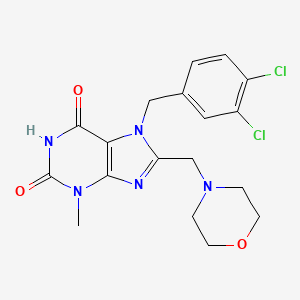
![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)